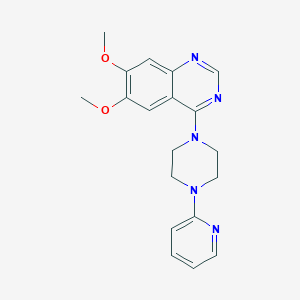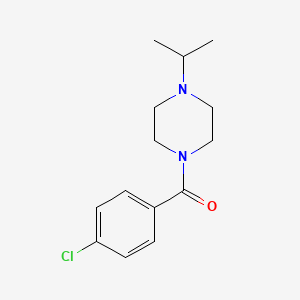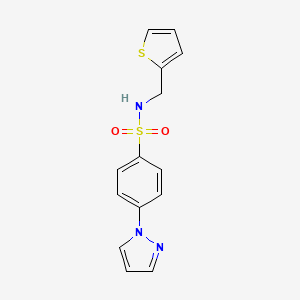
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline, also known as DMPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPQ belongs to the quinazoline class of compounds, which have been found to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways, which play a crucial role in cell survival and proliferation. 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has been shown to have various biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline is its high purity and stability, which makes it suitable for scientific research. 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline is also relatively easy to synthesize, which allows for the production of large quantities of the compound. However, one of the limitations of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several potential future directions for the research on 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline. One area of research is the development of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline, which may lead to the discovery of new targets for drug development. Additionally, the potential neuroprotective effects of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline warrant further investigation for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline involves a multi-step reaction that starts with the reaction of 2-chloro-6,7-dimethoxyquinazoline with 2-pyridylpiperazine. The resulting intermediate is then subjected to further reactions, including hydrogenation and deprotection, to yield the final product. The synthesis of 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
Applications De Recherche Scientifique
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anticancer activity. Studies have shown that 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline inhibits the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. 6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline has also been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Propriétés
IUPAC Name |
6,7-dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-25-16-11-14-15(12-17(16)26-2)21-13-22-19(14)24-9-7-23(8-10-24)18-5-3-4-6-20-18/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYILJMSXZIONRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)


![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)




![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)